Propargylglycine

Catalog No.
S1929558
CAS No.
58160-95-5
M.F
C5H7NO2
M. Wt
113.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargylglycine

CAS Number

58160-95-5

Product Name

Propargylglycine

IUPAC Name

2-(prop-2-ynylamino)acetic acid

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

InChI

InChI=1S/C5H7NO2/c1-2-3-6-4-5(7)8/h1,6H,3-4H2,(H,7,8)

InChI Key

XSJLQGMTIHCDSS-UHFFFAOYSA-N

SMILES

C#CCNCC(=O)O

Canonical SMILES

C#CCNCC(=O)O

Description

The exact mass of the compound 2-(Prop-2-ynylamino)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 692226. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Propargylglycine is a non-proteinogenic L-alpha-amino acid characterized by the chemical formula C5H7NO2C_5H_7NO_2. It is derived from L-alanine, where one of the methyl hydrogens is substituted with an ethynyl group. This structural modification imparts unique properties to propargylglycine, making it a compound of interest in various fields, including medicinal chemistry and biochemistry .

Due to its functional groups. Notably, it can undergo cyclization reactions, forming lactam bridges in peptides. This property is exploited in synthesizing peptide analogs, such as the α-MSH analog MTII . Additionally, propargylglycine can react with carbonyl compounds, facilitating the formation of more complex structures through biomimetic pathways .

Example Reactions

  • Cyclization: Propargylglycine can cyclize to form lactams when reacted with specific amino acids.
  • Alkylation: It can serve as a substrate for alkylation reactions, yielding various derivatives with potential biological activity.

Propargylglycine exhibits significant biological activity, particularly in neuropharmacology. It acts as a potent inhibitor of the enzyme cystathionine gamma-lyase, which is involved in the production of hydrogen sulfide. This inhibition has implications for conditions such as neurodegenerative diseases and cancer, where hydrogen sulfide plays a role in cellular signaling and metabolism .

Mechanisms of Action

  • Enzyme Inhibition: By inhibiting cystathionine gamma-lyase, propargylglycine affects sulfur metabolism and may influence neuroprotective pathways.
  • Neuroprotective Effects: Its ability to modulate hydrogen sulfide levels suggests potential therapeutic applications in neuroprotection.

Propargylglycine can be synthesized through various methods. One common approach involves the reaction of aziridine derivatives with ethynyl groups under controlled conditions. The synthesis can be optimized for yield and purity by adjusting reaction parameters such as temperature and solvent choice .

Synthesis Steps

  • Starting Materials: Use aziridine derivatives as starting materials.
  • Reaction Conditions: Conduct the reaction under inert atmosphere conditions to prevent side reactions.
  • Purification: Employ chromatographic techniques to isolate pure propargylglycine.

Propargylglycine finds applications in multiple domains:

  • Pharmaceuticals: Due to its enzyme-inhibitory properties, it is explored for developing drugs targeting neurodegenerative diseases.
  • Biochemistry: Used as a building block in peptide synthesis and other biochemical applications.
  • Research: Serves as a tool compound for studying hydrogen sulfide's role in biological systems.

Research on propargylglycine's interactions focuses on its inhibitory effects on cystathionine gamma-lyase and its impact on hydrogen sulfide signaling pathways. Studies indicate that modulating these interactions can influence various physiological processes and disease states, highlighting its potential therapeutic roles .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with propargylglycine. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityBiological ActivityUnique Features
CystathionineSimilar backbonePrecursor to hydrogen sulfideInvolved in sulfur metabolism
HomocysteineSimilar amino acidAssociated with cardiovascular diseasesPlays a role in methylation cycles
N-acetylcysteineContains sulfurAntioxidant propertiesKnown for mucolytic effects
S-AdenosylmethionineMethyl donorInvolved in methylation reactionsCentral role in cellular methylation

Propargylglycine's unique ethynyl substitution differentiates it from these compounds, providing distinct biochemical properties and applications.

XLogP3

-1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

113.047678466 g/mol

Monoisotopic Mass

113.047678466 g/mol

Heavy Atom Count

8

Sequence

G

Other CAS

58160-95-5

Dates

Modify: 2023-07-22

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